Cas no 24385-24-8 (cholesteryl undecanoate)

cholesteryl undecanoate 化学的及び物理的性質
名前と識別子
-
- cholesteryl undecanoate
- (3b)-cholest-5-en-3-ylundecanoate
- 3β-undecanoylcholest-5-ene
- cholest-5-en-3-ol,(3β)-,undecanoate
- Cholsetyl Undecanoate
- cholesterol undecylate
- cholesteryl undecylate
- 24385-24-8
- [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] undecanoate
- SCHEMBL767706
- MFCD00133168
- (3beta)-cholest-5-en-3-yl undecanoate
- Cholest-5-en-3-ol (3b)-, undecanoate
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- インチ: InChI=1S/C38H66O2/c1-7-8-9-10-11-12-13-14-18-36(39)40-31-23-25-37(5)30(27-31)19-20-32-34-22-21-33(29(4)17-15-16-28(2)3)38(34,6)26-24-35(32)37/h19,28-29,31-35H,7-18,20-27H2,1-6H3/t29-,31+,32+,33-,34+,35+,37+,38-/m1/s1
- InChIKey: FKKYQVGVWVTATD-HMVYLTCSSA-N
- ほほえんだ: CCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
計算された属性
- せいみつぶんしりょう: 554.50600
- どういたいしつりょう: 554.50628134g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 40
- 回転可能化学結合数: 16
- 複雑さ: 827
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 8
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 13.7
- トポロジー分子極性表面積: 26.3Ų
じっけんとくせい
- 色と性状: 未確定
- PSA: 26.30000
- LogP: 11.47040
- ようかいせい: 未確定
cholesteryl undecanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
City Chemical | 1344CC-5GM |
Cholesteryl Undecanoate |
24385-24-8 | 96.0%(HPLC) | 5gm |
$247.68 | 2023-09-19 | |
Larodan | 64-1100-9-100mg |
Cholesteryl Undecanoate |
24385-24-8 | >99% | 100mg |
€40.00 | 2025-03-07 |
cholesteryl undecanoate 関連文献
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
-
J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
cholesteryl undecanoateに関する追加情報
Cholesteryl Undecanoate (CAS No. 24385-24-8): A Comprehensive Overview
Cholesteryl undecanoate, chemically designated as cholesteryl undecanoate, is a compound of significant interest in the field of pharmaceutical and biochemical research. With a CAS number of 24385-24-8, this sterol ester has garnered attention due to its unique structural properties and potential applications in drug delivery systems, lipid-based formulations, and as an intermediate in synthetic chemistry. This detailed exploration aims to provide an in-depth understanding of cholesteryl undecanoate, its chemical characteristics, and the latest research findings that underscore its relevance in modern science.
The molecular structure of cholesteryl undecanoate consists of a cholesteryl moiety linked to an undecanoic acid chain. This configuration imparts distinct physicochemical properties, including high lipophilicity and thermal stability, making it a valuable component in various formulations. The compound's ability to form stable complexes with hydrophilic molecules has led to its investigation as a carrier for poorly soluble drugs, enhancing bioavailability and therapeutic efficacy.
Recent studies have highlighted the role of cholesteryl undecanoate in nanotechnology and advanced drug delivery systems. Researchers have been exploring its potential as a matrix material for solid lipid nanoparticles (SLNs), which are increasingly used in targeted drug delivery due to their biocompatibility and controlled release capabilities. The incorporation of cholesteryl undecanoate into SLNs has shown promise in improving the pharmacokinetic profiles of various therapeutic agents, particularly those with low solubility.
In addition to its applications in drug delivery, cholesteryl undecanoate has been studied for its role in lipid metabolism and cellular signaling. Emerging evidence suggests that this sterol ester may influence cholesterol homeostasis and interact with nuclear receptors involved in lipid metabolism regulation. Such interactions have implications for the development of novel therapeutic strategies targeting metabolic disorders, including hyperlipidemia and atherosclerosis.
The synthesis of cholesteryl undecanoate is typically achieved through esterification reactions between cholesterol and undecanoic acid under controlled conditions. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it more accessible for industrial applications. The purity and quality of cholesteryl undecanoate are critical factors, as impurities can affect its performance in pharmaceutical formulations.
One of the most compelling aspects of cholesteryl undecanoate is its versatility across multiple scientific disciplines. In materials science, it serves as a precursor for developing novel polymers and coatings with tailored properties. Its stability under various environmental conditions makes it suitable for protective coatings that require durability and chemical resistance. Furthermore, its biodegradability profile aligns with sustainable chemistry principles, reducing environmental impact.
The pharmaceutical industry has also leveraged cholesteryl undecanoate in the development of controlled-release formulations. By modulating the particle size and composition of lipid-based carriers containing this compound, researchers can achieve prolonged drug release profiles, reducing dosing frequency and improving patient compliance. This approach is particularly relevant for chronic diseases requiring long-term treatment regimens.
Future research directions for cholesteryl undecanoate include exploring its potential in gene delivery systems. Lipid-based nanoparticles functionalized with this sterol ester have shown promise in delivering nucleic acids such as mRNA and siRNA to target cells efficiently. This application holds significant implications for gene therapy and vaccine development, offering new avenues for treating genetic disorders and infectious diseases.
The safety profile of cholesteryl undecanoate is another area of active investigation. Preclinical studies have demonstrated its low toxicity when used within recommended concentrations, supporting its safe application in medical products. However, further research is needed to fully understand long-term effects and potential interactions with other therapeutic agents.
In conclusion, cholesteryl undecanoate (CAS No. 24385-24-8) is a multifaceted compound with broad applications across pharmaceuticals, materials science, and nanotechnology. Its unique chemical properties make it an invaluable asset in developing advanced drug delivery systems, lipid-based formulations, and sustainable materials. As research continues to uncover new applications and refine synthetic methodologies, the significance of cholesteryl undecanoate is poised to grow further, contributing to innovative solutions in health care and industrial applications.
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